(2,4-Dinitrophenyl)hydrazine;phosphoric acid

Laboratory safety Reagent handling Transport compliance

Solid DNPH is a desensitized explosive requiring wet storage; HCl-based methods artificially inflate carbonyl levels via hydroperoxide decomposition. This ready-to-use ~0.2 M DNPH in ethanol-phosphoric acid solves both issues. • Eliminates 80-88% hydroperoxide artifact for valid lipid oxidation data. • Non-explosive liquid (UN 2924) simplifies shipping and storage. • Stabilizes Z/E hydrazone isomer ratios, ensuring reproducible HPLC-UV quantification.

Molecular Formula C6H9N4O8P
Molecular Weight 296.13 g/mol
CAS No. 125038-14-4
Cat. No. B038404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dinitrophenyl)hydrazine;phosphoric acid
CAS125038-14-4
Molecular FormulaC6H9N4O8P
Molecular Weight296.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.OP(=O)(O)O
InChIInChI=1S/C6H6N4O4.H3O4P/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h1-3,8H,7H2;(H3,1,2,3,4)
InChIKeyRYSWHUOYGUCXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNPH Phosphoric Acid Solution for Carbonyl Derivatization


(2,4-Dinitrophenyl)hydrazine;phosphoric acid (CAS 125038-14-4), supplied as a ~0.2 M (~4%) solution in ethanol–phosphoric acid under the LiChropur™ grade, is a liquid derivatization reagent engineered to replace the friction- and shock-sensitive solid 2,4-dinitrophenylhydrazine (DNPH) in aldehyde and ketone analysis . The solution combines DNPH with phosphoric acid to provide a pre-formulated, non-explosive medium suitable for thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) workflows . Its primary mechanism is the acid-catalysed condensation of the hydrazine moiety with carbonyl groups to form stable 2,4-dinitrophenylhydrazones, enabling spectrophotometric and chromatographic quantification across environmental, food, and biological matrices [1].

Why Solid DNPH and HCl-Based Reagents Fail


The solid DNPH free base (CAS 119-26-6) is classified as a desensitized explosive (UN 3380) requiring wet storage and specialised transport; accidental drying renders it shock- and friction-sensitive [1]. Using hydrochloric acid as the acid catalyst in DNPH columns or impingers introduces a demonstrated interference: the 2 N HCl column decomposes 80–88% of co-extracted hydroperoxides into additional carbonyl compounds, artificially inflating measured carbonyl levels in lipid-rich samples [2]. Sulfuric acid-based Brady's reagent, while common in qualitative teaching labs, promotes E/Z isomerisation of hydrazones under UV light and can lead to concentration decay, compromising quantitative HPLC accuracy [3]. These failure modes mean that interchanging the phosphoric acid solution with solid DNPH, HCl-acidified DNPH, or H₂SO₄-based reagents introduces either laboratory safety hazards or systematic analytical bias that cannot be corrected post hoc.

Performance Comparison for Procurement Decisions


Explosion Hazard Eliminated vs. Shock-Sensitive Solid

The solid 2,4-dinitrophenylhydrazine free base (CAS 119-26-6) is classified under UN 3380 as a desensitized explosive, requiring wet storage to prevent shock- and friction-induced detonation when dry [1]. In contrast, the (2,4-dinitrophenyl)hydrazine;phosphoric acid solution (CAS 125038-14-4) is classified as a Flammable Liquid Category 3 (flash point 30 °C, UN 2924), eliminating the explosive hazard class entirely . This regulatory reclassification removes the requirement for explosive-rated storage facilities, specialised transport permits, and desensitisation monitoring that the solid DNPH mandates.

Laboratory safety Reagent handling Transport compliance

Hydroperoxide Interference in Lipid Samples

When DNPH is deployed on a Celite reaction column acidified with 2 N hydrochloric acid, co-present hydroperoxides are catalytically decomposed to carbonyl compounds at a rate of 80–88%, generating spurious carbonyl signals that inflate the apparent oxidation state of lipid samples [1]. In the same study, the DNPH–66% phosphoric acid column (the Schwartz column) was demonstrated to completely avoid hydroperoxide decomposition, attributed to the weaker acidity of phosphoric acid and the absence of nucleophilic chloride ion catalysis [2]. This differential is critical for accurate carbonyl quantification in oxidised fats, oils, and biological lipid extracts.

Lipid oxidation analysis Food chemistry Carbonyl artifact prevention

Flow-Rate Dependent Conversion Yield

The DNPH–66% phosphoric acid Celite column achieved quantitative (100%) conversion of benzophenone (3.9 µmoles) into its 2,4-dinitrophenylhydrazone at a flow rate of 22 mL/h [1]. When the flow rate was increased to 97 mL/h, conversion dropped to 19%, demonstrating a controllable, flow-rate-dependent yield profile that permits optimisation for specific carbonyl substrates [2]. The DNPH–2 N HCl column of comparable dimensions required a lower flow rate of 20 mL/h to achieve quantitative conversion of nonan-2-one, and the HCl-based system suffers from the additional hydroperoxide decomposition artifact described above [3].

Column derivatization Carbonyl yield optimisation Preparative chemistry

Z/E Isomer Stabilization for Accurate HPLC

Aldehyde-2,4-dinitrophenylhydrazones exist as E- and Z-stereoisomers that exhibit different UV absorption maxima (shifted by 5–8 nm) and molar absorptivities; uncontrolled interconversion between isomers causes quantification errors in HPLC-UV analysis [1]. In 0.02–0.2% (v/v) phosphoric acid solution, acetaldehyde-DNPH and propanal-DNPH reach stable equilibrium Z/E isomer ratios of 0.32 and 0.14, respectively, with no concentration decay over time [2]. Under UV irradiation (364 nm), these ratios increase to 0.55 and 0.33 but remain stable once the light source is removed, while in the absence of phosphoric acid, concentration decreases are observed [3]. The recommended best practice is to add phosphoric acid to both sample and standard solutions to achieve a 0.02–1% final acid concentration, thereby locking the isomer ratio at a reproducible equilibrium [4].

HPLC method validation Hydrazone stereochemistry Aldehyde quantification

Plasmalogen Quantification vs. Reference Methods

In the quantitative determination of plasmalogens (vinyl ether phospholipids) from animal and plant glycerophosphatide fractions, the (2,4-dinitrophenyl)hydrazine;phosphoric acid reagent produced results comparable to those obtained with the p-nitrophenylhydrazine method and the iodination procedure, based on total plasmalogen content of unfractionated lipid extracts [1]. This cross-method validation establishes the DNPH-phosphoric acid method as an analytically equivalent alternative while offering the structural advantage of 2,4-dinitrophenylhydrazones for subsequent thin-layer chromatographic separation and spectrophotometric quantification at longer wavelengths with higher molar absorptivity [2].

Plasmalogen analysis Phospholipid quantification Clinical lipidomics

Where DNPH Phosphoric Acid Outperforms Alternatives


Carbonyl Profiling in Oxidized Oils and Food Lipidomics

When quantifying volatile and non-volatile carbonyl compounds in oxidised fats, butter fat, or vegetable oils, the DNPH–phosphoric acid column avoids the 80–88% hydroperoxide decomposition artifact that plagues DNPH–HCl methods [1]. This ensures that reported carbonyl levels reflect genuine lipid oxidation products rather than acid-catalysed hydroperoxide breakdown, which is critical for regulatory compliance and shelf-life studies. The quantitative conversion of even poorly reactive ketones such as benzophenone at defined flow rates further supports reproducible profiling of complex carbonyl mixtures [2].

Regulatory Air Monitoring of Aldehydes and Ketones

For ambient and indoor air carbonyl sampling using impingers or coated cartridges, the pre-formulated phosphoric acid solution eliminates the laboratory safety hazard of handling solid explosive DNPH while providing the acid catalysis required for quantitative hydrazone formation [1]. The Z/E isomer stabilisation conferred by the phosphoric acid matrix (equilibrium ratios of 0.32 and 0.14 for acetaldehyde and propanal, respectively) ensures that HPLC-UV quantification is not confounded by isomer-dependent absorbance shifts of 5–8 nm [2]. The LiChropur™ grade specification guarantees lot-to-lot consistency suitable for accredited environmental testing laboratories.

Plasmalogen Determination in Clinical Lipid Extracts

In clinical lipidology and membrane biology research, the DNPH-phosphoric acid reagent provides analytically equivalent plasmalogen quantification to the p-nitrophenylhydrazine method while enabling a dual readout strategy: spectrophotometric determination of the 2,4-dinitrophenylhydrazones combined with phosphorus assay of the original sample from a single derivatization treatment [1]. This reduces sample consumption and preparation time while delivering structurally informative hydrazone derivatives amenable to subsequent thin-layer chromatographic separation.

Explosive-Free Workflows for Teaching and QC Labs

Academic teaching laboratories and industrial QC facilities that perform routine carbonyl functional group testing (Brady's test) can replace the traditional solid DNPH–sulfuric acid–methanol preparation, which involves handling a desensitized explosive (UN 3380), with the ready-to-use phosphoric acid solution classified only as a flammable liquid (UN 2924, flash point 30 °C) [1]. This substitution eliminates the requirement for explosive-rated storage, wetness monitoring, and specialised disposal while delivering identical hydrazone precipitation chemistry for qualitative aldehyde/ketone identification [2].

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